2-Methyl-1-azabicyclo[3.3.1]nonan-4-one
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Overview
Description
2-Methyl-1-azabicyclo[331]nonan-4-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one typically involves multicomponent reactions. One common method is the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar multicomponent reaction protocols. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-azabicyclo[3.3.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common.
Common Reagents and Conditions
Oxidation: Reagents such as (MeO bpy)Cu I (OTf) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
2-Methyl-1-azabicyclo[3.3.1]nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: This compound is similar in structure but includes an N-oxyl group, which affects its reactivity and applications.
9-Methoxy-9-methylbicyclo[3.3.1]nonane: Another related compound with different substituents that influence its chemical properties.
Uniqueness
2-Methyl-1-azabicyclo[3.3.1]nonan-4-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-1-azabicyclo[3.3.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7-5-9(11)8-3-2-4-10(7)6-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLYIFMHBQBETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCN1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855627-42-8 |
Source
|
Record name | 2-methyl-1-azabicyclo[3.3.1]nonan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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